N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-19-16(22-20-12)11-18-17(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFJEBFOJHNYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide. The compound's structural characteristics allow it to interact with biological targets involved in cancer cell proliferation.
Case Study: Antitumor Activity
A study investigated the effects of this compound on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 12.5 |
| MDA-MB-231 | 10.8 |
| HeLa | 15.2 |
The results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Applications
The antimicrobial activity of this compound has also been explored. Compounds containing the oxadiazole moiety are known for their ability to inhibit bacterial and fungal growth.
Antimicrobial Activity Assessment
In vitro studies have shown that this compound demonstrates notable activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and inferred pharmacological properties of the target compound and its analogs:
Key Observations
Core Structure: The biphenyl carboxamide core (target compound, GR 127935) is associated with 5-HT receptor modulation, whereas benzamide () or isoxazole () cores are linked to diverse targets.
Oxadiazole Substituents :
- Methyl groups (target compound, GR 127935) improve metabolic stability compared to bulkier substituents (e.g., chlorophenyl in ), which may hinder pharmacokinetics .
- Thioether linkers () introduce susceptibility to oxidation, whereas methylene bridges (target compound) offer greater stability .
Biological Targets: GR 127935’s 5-HT1F antagonism highlights the role of oxadiazole-containing biphenyl carboxamides in serotonergic pathways . ’s Compound 72 demonstrates the oxadiazole’s versatility in targeting non-neurological systems (e.g., antimalarial activity) .
Biological Activity
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with a carboxamide functional group and an oxadiazole moiety. The presence of the 1,2,4-oxadiazole ring is particularly noteworthy as it contributes to the compound's biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 272.26 g/mol |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit potent anticancer properties. The compound under investigation has shown promising results in inhibiting various cancer cell lines through multiple mechanisms:
- Inhibition of Enzymes : The compound targets key enzymes involved in cancer cell proliferation. For instance, it has been found to inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and regulation of gene expression in cancer cells .
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by activating caspase pathways. This mechanism is vital for eliminating malignant cells and preventing tumor growth .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Antioxidant Activity
The compound also displays antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This activity is significant for protecting cells from damage associated with various diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds similar to this compound:
- Study on Anticancer Effects : A study published in Pharmaceutical Research evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that modifications in the oxadiazole structure significantly enhanced anticancer activity through targeted enzyme inhibition .
- Antimicrobial Efficacy : Another research article explored the antimicrobial potential of oxadiazole derivatives against resistant bacterial strains. The findings revealed that these compounds could serve as effective alternatives to traditional antibiotics due to their unique mechanisms of action .
- Structure-Activity Relationship (SAR) : A review focused on SAR studies of 1,3,4-oxadiazole derivatives emphasized how specific substitutions at the oxadiazole ring can enhance biological activity across various therapeutic applications .
Q & A
Q. What synthetic strategies are recommended for synthesizing N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide?
- Methodological Answer : A multi-step approach is typically employed. First, synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under microwave or thermal conditions. Next, introduce the biphenyl moiety using Suzuki-Miyaura coupling for regioselective cross-coupling . Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) ensures removal of unreacted intermediates. Yield optimization often requires adjusting reaction temperatures (80–120°C) and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions and integration ratios. For example, the oxadiazole methyl group appears as a singlet near δ 2.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z). Fragmentation patterns confirm the biphenyl and oxadiazole linkages .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with calculated values (±0.4%) to confirm purity .
Q. How can low aqueous solubility impact biological assays, and what mitigation strategies exist?
- Methodological Answer : Low solubility (common in lipophilic heterocycles) can lead to false negatives in cell-based assays. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve compounds, followed by dilution in assay buffers .
- Prodrug Design : Introduce polar groups (e.g., phosphate esters) temporarily to enhance solubility, which are cleaved intracellularly .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data between invertebrate and mammalian models?
- Methodological Answer : Discrepancies (e.g., high toxicity in Daphnia magna vs. low activity in human cell lines) may arise from metabolic differences. To address this:
- Model Validation : Compare metabolic pathways (e.g., cytochrome P450 activity) across models .
- Mechanistic Profiling : Use transcriptomics to identify target pathways in both models. For example, oxidative stress response genes may be upregulated in Daphnia but not in mammalian cells .
- Dose-Response Refinement : Adjust exposure times and concentrations to account for metabolic rate differences .
Q. What structural modifications enhance target selectivity while retaining potency?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the biphenyl group with a naphthyl moiety to improve π-π stacking with hydrophobic enzyme pockets .
- Side Chain Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to the oxadiazole ring to modulate electronic effects and reduce off-target binding .
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities before synthesis. Validate with SPR (surface plasmon resonance) to measure kinetic parameters (e.g., KD) .
Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data?
- Methodological Answer :
- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation). Add inhibitors like ketoconazole to pinpoint involved enzymes .
- Tracer Studies : Radiolabel the compound (e.g., ¹⁴C) to track absorption/distribution in rodent models. Compare AUC (area under the curve) values from plasma and tissue samples .
- Formulation Adjustments : Optimize lipid-based delivery systems to enhance oral bioavailability if first-pass metabolism is a limitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
